3-(2-Methoxyphenyl)picolinic acid
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Overview
Description
3-(2-Methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 2-methoxybenzaldehyde under specific conditions. One common method includes the use of a catalyst such as UiO-66 (Zr)-N(CH2PO3H2)2, which facilitates the reaction at ambient temperature . The reaction conditions often involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.
Substitution: It can participate in substitution reactions, where the methoxy or picolinic acid moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, is a pyridine derivative with a carboxylic acid group at the 2-position.
6-Methylpyridine-2-carboxylic Acid: Another derivative of picolinic acid with a methyl group at the 6-position.
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: A novel derivative with potential herbicidal activity.
Uniqueness
3-(2-Methoxyphenyl)picolinic acid is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to form stable complexes with metals and increases its potential as a therapeutic agent.
Properties
IUPAC Name |
3-(2-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-7-3-2-5-9(11)10-6-4-8-14-12(10)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUGLCKSKPDFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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